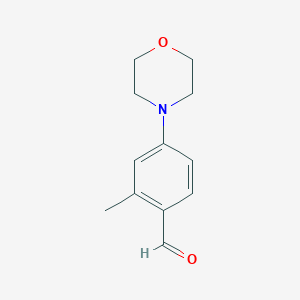

2-Methyl-4-morpholin-4-yl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

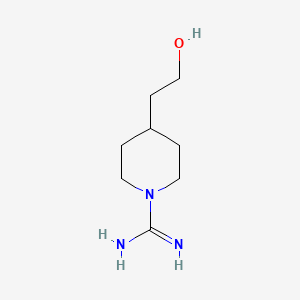

2-Methyl-4-morpholin-4-yl-benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It’s used in scientific research, with potential applications ranging from drug synthesis to catalysis.

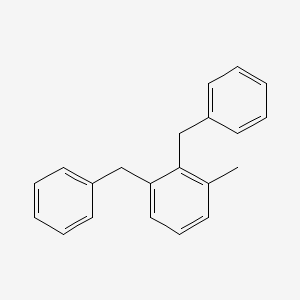

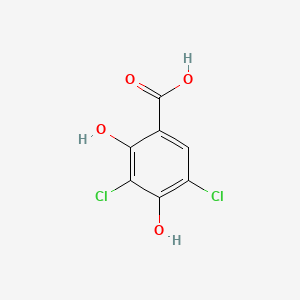

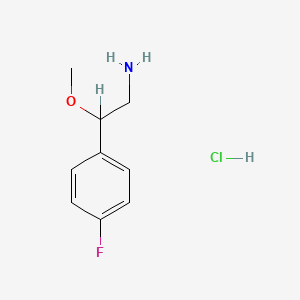

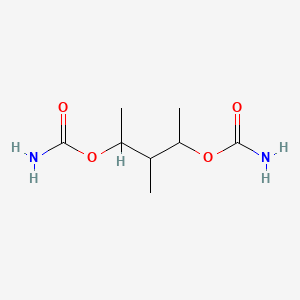

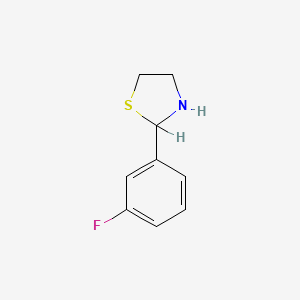

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-morpholin-4-yl-benzaldehyde consists of a benzaldehyde group substituted with a methyl group and a morpholinyl group . The exact structure can offer a wide range of applications in scientific research.Physical And Chemical Properties Analysis

2-Methyl-4-morpholin-4-yl-benzaldehyde has a molecular weight of 205.25 and a molecular formula of C12H15NO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

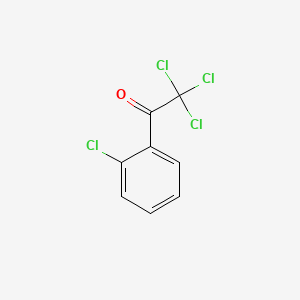

1. Synthesis and Structures of Derivatives

Research has explored the synthesis and structural aspects of compounds related to 2-Methyl-4-morpholin-4-yl-benzaldehyde. Nitta, Takimoto, and Ueda (1992) studied the synthesis and structures of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, revealing insights into the formation mechanisms and potential calcium channel-blocking activity of these compounds (Nitta, Takimoto, & Ueda, 1992).

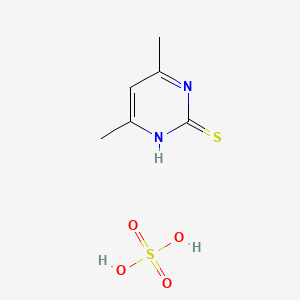

2. Biginelli Synthesis and Characterization

Bhat et al. (2018) focused on a one-pot Biginelli synthesis, characterizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This research highlighted the efficiency and yield of these syntheses, contributing to the understanding of the chemical properties and potential applications of these derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

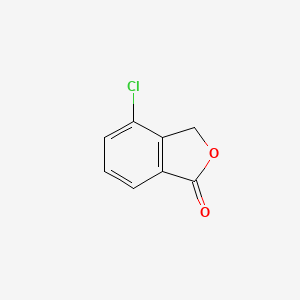

3. Synthesis of Benzimidazole Derivatives

Özil, Parlak, and Baltaş (2018) conducted research on the synthesis of benzimidazole derivatives containing morpholine or piperazine skeletons. Their findings provided details on the antioxidant activities and glucosidase inhibitory potential of these compounds, indicating their potential in various biochemical applications (Özil, Parlak, & Baltaş, 2018).

4. Synthesis and Biological Activity Studies

Research by Raj (2020) explored the synthesis of certain compounds involving morpholine/piperidine and benzaldehyde, studying their DNA-binding interactions and protein-binding interactions with BSA. This study contributes to understanding the interaction of these compounds with biological macromolecules (Raj, 2020).

5. Synthesis and Toxicological Assessment

Avramova et al. (1998) described the synthesis of original morpholine derivatives and their acute toxicity studies on mice, along with a comparative pharmacological study of their effects on the central nervous system. This research is significant in evaluating the safety and therapeutic potential of these compounds (Avramova, Danchev, Buyukliev, & Bogoslovova, 1998).

Wirkmechanismus

The mechanism of action of 2-Methyl-4-morpholin-4-yl-benzaldehyde is not clearly defined in the available resources. Its applications in research suggest it could have various mechanisms of action depending on the specific context.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-8-12(3-2-11(10)9-14)13-4-6-15-7-5-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMOWYDPKSFCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389997 |

Source

|

| Record name | 2-Methyl-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-morpholin-4-yl-benzaldehyde | |

CAS RN |

736991-00-7 |

Source

|

| Record name | 2-Methyl-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)